molecular formula C14H20N4O3S B400401 7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 330818-35-4

7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Katalognummer B400401
CAS-Nummer: 330818-35-4
Molekulargewicht: 324.4g/mol
InChI-Schlüssel: SYWAZNGPIPXHKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as 8-oxoguanosine and is a purine nucleoside derivative. The unique structure of 8-oxoguanosine allows it to interact with various biological molecules, making it an attractive compound for scientific research.

Wirkmechanismus

The mechanism of action of 8-oxoguanosine is not fully understood, but it is believed to interact with various biological molecules, including DNA, RNA, and proteins. It has been shown to form stable base pairs with cytosine, leading to mutations in DNA. Additionally, it can be incorporated into RNA, leading to changes in protein expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-oxoguanosine are diverse and depend on the specific biological molecule it interacts with. It has been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, it has been found to play a role in DNA repair mechanisms, making it an attractive target for cancer research.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 8-oxoguanosine in lab experiments include its unique structure, which allows it to interact with various biological molecules. Additionally, its potential applications in the field of medicine make it an attractive target for research. However, the limitations of using 8-oxoguanosine include its potential mutagenic properties, which can lead to DNA damage.

Zukünftige Richtungen

There are several future directions for research on 8-oxoguanosine. One potential area of research is its role in cancer development and treatment. Additionally, its potential applications in the field of regenerative medicine are also being explored. Further research is needed to fully understand the mechanism of action of 8-oxoguanosine and its potential applications in the field of medicine.
In conclusion, 8-oxoguanosine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique structure allows it to interact with various biological molecules, making it an attractive compound for research. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications in the field of medicine.

Synthesemethoden

The synthesis of 8-oxoguanosine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of guanosine with hydrogen peroxide or potassium permanganate in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of enzymes such as guanine oxidase or xanthine oxidase to convert guanine to 8-oxoguanine, which is then converted to 8-oxoguanosine by the addition of a ribose group.

Wissenschaftliche Forschungsanwendungen

8-oxoguanosine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, it has been found to play a role in DNA repair mechanisms, making it an attractive target for cancer research.

Eigenschaften

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-8(2)5-6-18-10-11(15-14(18)22-7-9(3)19)17(4)13(21)16-12(10)20/h8H,5-7H2,1-4H3,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWAZNGPIPXHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.